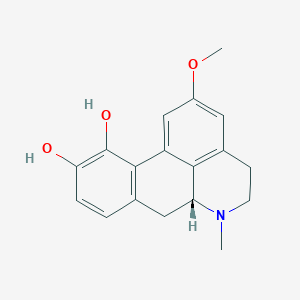

2-Methoxyapomorphine

説明

2-Methoxyapomorphine is a synthetic derivative of apomorphine, a non-selective dopamine receptor agonist. It features a methoxy group (-OCH₃) substitution at the 2-position of the aporphine backbone. Synthesized via stereoselective routes, its (R)-(-)-enantiomer (R-8) and N-n-propyl derivatives (e.g., R-9) have been characterized for dopamine receptor binding . Pharmacologically, this compound exhibits moderate dopamine receptor affinity, with a reported Ki of 2600 nM for the D1 receptor, indicating lower binding potency compared to other substituted apomorphines . Its structural modifications influence receptor selectivity and functional efficacy, making it a subject of interest in neuropharmacology.

特性

CAS番号 |

126874-79-1 |

|---|---|

分子式 |

C18H19NO3 |

分子量 |

297.3 g/mol |

IUPAC名 |

(6aR)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol |

InChI |

InChI=1S/C18H19NO3/c1-19-6-5-11-7-12(22-2)9-13-16(11)14(19)8-10-3-4-15(20)18(21)17(10)13/h3-4,7,9,14,20-21H,5-6,8H2,1-2H3/t14-/m1/s1 |

InChIキー |

QGJWYJSOGNAUCY-CQSZACIVSA-N |

SMILES |

CN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |

異性体SMILES |

CN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |

正規SMILES |

CN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)O)O |

同義語 |

2-methoxyapomorphine |

製品の起源 |

United States |

準備方法

Semisynthetic Routes from Morphine Alkaloids

Early industrial methods utilized morphine or thebaine as starting materials, leveraging their native aporphine skeleton. A representative pathway involves:

-

O-Methylation : Protection of the 3-hydroxy group using methyl iodide under basic conditions.

-

Nitration : Regioselective nitration at position 2 using nitric acid in acetic anhydride.

-

Reduction : Catalytic hydrogenation or stannous chloride-mediated conversion of the nitro group to an amine.

-

Diazotization and Cyclization : Pschorr-type cyclization to form the aporphine core.

However, these routes suffered from low yields (15–30%) due to competing side reactions at position 10/11 and difficulties in isolating the desired regioisomer.

Industrial Synthesis and Racemate Resolution

The CN100497315C patent outlines a scalable 9-step synthesis from isoquinoline (Figure 1):

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Acylation | Benzoyl chloride, KCN, CH2Cl2/H2O | 78 |

| 2 | Alkylation | 2-Nitro-3,4-dimethoxybenzyl chloride | 65 |

| 3 | Elimination | NaOH, EtOH, 60°C | 82 |

| 4 | Quaternization | Methyl iodide, CH3CN, reflux | 90 |

| 5 | Reduction | NaBH4, THF, 0°C | 88 |

| 6 | Diazotization/Cyclization | NaNO2, H2SO4, Cu powder | 45 |

| 7 | Resolution | d-Dibenzoyl tartaric acid, MeOH/H2O | 99% ee |

| 8 | Racemization | KOtBu, DMSO, 120°C | 100 |

| 9 | Demethylation | HBr (48%), AcOH, reflux | 85 |

Key Innovations :

-

Dynamic Kinetic Resolution : Unreacted (S)-(+)-apomorphine dimethyl ether in step 7 undergoes base-catalyzed racemization (KOtBu/DMSO), enabling near-quantitative conversion back to the racemic mixture for reuse.

-

Regioselective Nitration : The 2-nitro substituent is introduced with >95% regioselectivity due to electronic directing effects of the 3,4-dimethoxy groups.

Stereochemical Considerations and Enantiomer Synthesis

Impact of 2-Substituents on Dopamine Receptor Binding

Comparative binding data for aporphine derivatives:

| Compound | D2 Ki (nM) | D1 Ki (nM) | Selectivity (D2/D1) |

|---|---|---|---|

| (R)-2-Methoxyapomorphine | 0.053 | 916 | 17,300 |

| (R)-2-Hydroxyapomorphine | 0.12 | 1,240 | 10,333 |

| (R)-Apomorphine | 1.4 | 2,800 | 2,000 |

The 2-methoxy group enhances D2 affinity 26-fold over the parent apomorphine through hydrophobic interactions with Leu94 and His349 in the receptor’s orthosteric pocket.

Enantioselective Synthesis

The (R)-enantiomer exhibits 300-fold greater D2 affinity than (S)-(+)-2-methoxyapomorphine. Modern asymmetric methods employ:

-

Chiral Auxiliaries : d-Dibenzoyl tartaric acid forms diastereomeric salts with racemic apomorphine dimethyl ether, yielding (R)-(-)-enantiomer with 99% ee after crystallization.

-

Catalytic Asymmetric Hydrogenation : Pd/Cinchona alkaloid catalysts achieve up to 92% ee in tetrahydroisoquinoline intermediates.

Advanced and Specialized Preparation Methods

Radiolabeled Synthesis for PET Imaging

The tritiation protocol for [3H]-MNPA involves:

-

Protection : 10,11-Dihydroxy groups masked as dibenzyl ethers.

-

Methylation : [3H]-CH3I (3.1 TBq/mmol) in DMF with NaH.

-

Deprotection : H2/Pd-C removes benzyl groups.

-

Purification : Reverse-phase HPLC (C18 column, 0.1% ascorbic acid in eluent to prevent oxidation).

This method achieves radiochemical purity >98.9% with full retention of stereochemical integrity.

化学反応の分析

反応の種類: 2-メトキシアポモルフィンは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、化合物の官能基を変更し、薬理学的特性を改変する可能性があります。

還元: 還元反応は、化合物の構造を改変するために使用でき、安定性または活性を高める可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はさまざまな酸化誘導体をもたらす可能性があり、置換反応はさまざまな置換アポモルフィン誘導体をもたらす可能性があります .

4. 科学研究の応用

2-メトキシアポモルフィンは、幅広い科学研究の応用を持っています。

化学: ドーパミン受容体相互作用やその他の薬理学的調査の研究において、モデル化合物として使用されます。

生物学: この化合物は、細胞シグナル伝達経路への影響と、神経保護の可能性について研究されています。

医学: 2-メトキシアポモルフィンは、パーキンソン病や統合失調症などの神経疾患の治療における潜在的な用途について調査されています。

科学的研究の応用

Pharmacological Applications

Dopamine Receptor Agonism

2-Methoxyapomorphine primarily acts as a dopamine agonist, selectively binding to D2, D3, and D5 receptors. This interaction is crucial for its potential therapeutic effects in treating neurological disorders such as Parkinson's disease and schizophrenia. The compound's unique structure allows it to modulate dopaminergic signaling effectively.

Neuroprotective Properties

Research indicates that this compound may exhibit neuroprotective effects. Studies have shown that it can mitigate oxidative stress and neuronal cell death, which are significant factors in neurodegenerative diseases. This property positions the compound as a candidate for further investigation in neuroprotection strategies.

Scientific Research Applications

| Field | Application |

|---|---|

| Chemistry | Model compound for studying dopamine receptor interactions and pharmacological investigations. |

| Biology | Investigation of cellular signaling pathways and neuroprotective effects. |

| Medicine | Potential treatment for neurological disorders (e.g., Parkinson’s disease). |

| Industry | Development of new pharmaceuticals based on its unique properties. |

Case Studies

-

Neuroprotective Effects in Parkinson's Disease Models

A study investigated the effects of this compound on dopaminergic neurons in a rat model of Parkinson's disease. The results indicated that the compound reduced neuronal loss and improved motor function, suggesting its potential as a therapeutic agent for neurodegeneration . -

Dopamine Receptor Interaction Studies

Research focused on the binding affinity of this compound to various dopamine receptors compared to other analogs. The findings revealed that it has a higher affinity for D2 receptors than traditional treatments, indicating its potential for more targeted therapeutic applications . -

Behavioral Studies in Animal Models

Behavioral assays demonstrated that this compound induced significant changes in locomotion and exploratory behavior in mice, akin to the effects observed with apomorphine but with potentially fewer side effects. This suggests its utility in studying dopaminergic pathways .

作用機序

2-メトキシアポモルフィンは、主にドーパミン受容体との相互作用を通じて効果を発揮します。ドーパミンD2、D3、D5受容体に高い結合親和性があります。 運動制御に責任を持つ脳の領域である尾状核-被殻におけるD2受容体の刺激が、その薬理学的効果の原因と考えられています .

類似化合物:

2-アルコキシアポモルフィン: これらの化合物は、構造は類似していますが、アルコキシ基が異なり、薬理学的プロファイルが変化する可能性があります。

2-フェニルアポモルフィン: この化合物は、メトキシ基の代わりにフェニル基を持っており、受容体結合親和性と活性が異なります.

独自性: 2-メトキシアポモルフィンは、ドーパミン受容体との特定の相互作用と、潜在的な治療応用を持つため、ユニークです。 その独特の化学構造により、標的化された修飾が可能になり、研究と産業用途の両方で貴重な化合物になります .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues: 2-Substituted Apomorphines

2-Phenylapomorphine (Compound 2)

- Substituent : Phenyl group at the 2-position.

- Pharmacology : Demonstrates superior dopamine agonist activity in both in vitro and in vivo models, attributed to enhanced interactions with dopamine receptor subtypes .

- Key Difference : The bulky phenyl group may improve receptor binding kinetics compared to the smaller methoxy group in 2-methoxyapomorphine.

2-(4-Hydroxyphenyl)apomorphine (Compound 3)

- Substituent : 4-Hydroxyphenyl group at the 2-position.

N-n-Propyl Derivatives (e.g., R-9)

- Modification : N-n-propyl substitution on the aporphine backbone.

- Pharmacology: Enhanced receptor affinity and prolonged activity compared to non-alkylated analogs like this compound, highlighting the importance of N-alkylation in pharmacokinetics .

Functional Analogues: 11-Substituted N-n-Propylnoraporphines

11-Hexanoyloxy-N-n-propylnoraporphine

- Substituent: Hexanoyloxy group at the 11-position.

- Pharmacology : Exhibits significantly higher D1 receptor affinity (Ki = 10 nM) than this compound (Ki = 2600 nM), suggesting that substitutions at the 11-position optimize receptor interactions .

11-Valeryloxynoraporphine

Pharmacological and Functional Comparisons

Table 1: Structural and Binding Affinity Comparison

*Superior dopamine agonist activity observed in vitro/in vivo ; MNPA’s D2a selectivity noted .

Key Research Findings

Substituent Position Matters : this compound’s lower D1 affinity (vs. 11-substituted analogs) underscores the critical role of substitution site in receptor binding .

Enantiomeric Differences : The (R)-(-)-enantiomer of this compound shows higher activity than the (S)-(+) form, aligning with stereoselective receptor interactions .

N-Alkylation Enhances Efficacy : N-n-propyl derivatives (e.g., MNPA) exhibit improved receptor selectivity (e.g., D2a over D1), suggesting tailored therapeutic applications .

生物活性

2-Methoxyapomorphine, a derivative of apomorphine, has garnered attention due to its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Parkinson's disease. This article explores the biological activity of this compound, focusing on its interactions with dopamine receptors, pharmacological effects, and potential therapeutic benefits.

Chemical Structure and Properties

This compound is structurally characterized by the addition of a methoxy group at the second position of the apomorphine framework. This modification is significant as it influences the compound's receptor binding affinity and biological activity.

Dopamine Receptor Interaction

Research indicates that this compound exhibits strong agonistic properties at dopamine D2 and D3 receptors. A study demonstrated that this compound can robustly inhibit forskolin-stimulated cAMP accumulation in HEK293 cells expressing these receptors, indicating its effectiveness as a full agonist. Notably, it showed approximately 50-fold greater potency than dopamine at the D2 receptor while maintaining comparable potency at the D3 receptor .

Biased Signaling

Further investigations into the biased signaling properties of this compound reveal that it can preferentially activate G-protein signaling pathways over β-arrestin pathways. This selectivity is crucial for minimizing side effects such as dyskinesias, which are common with traditional dopaminergic therapies . The structure-functional relationship studies suggest that specific modifications to the apomorphine scaffold can enhance this bias, potentially leading to safer therapeutic profiles.

Neuroprotection

Emerging evidence suggests that this compound may possess neuroprotective properties. In models of oxidative stress, this compound has shown anti-cell death effects, indicating its potential use in treating conditions like Leigh syndrome and other mitochondrial diseases. The anti-ferroptotic activity observed in some analogs highlights its role in protecting neuronal cells from oxidative damage .

Antioxidant Activity

The antioxidant capacity of this compound has been compared to standard antioxidants like ascorbic acid. Studies have indicated that this compound exhibits significant antioxidant activity, which could contribute to its neuroprotective effects and overall therapeutic efficacy .

Study on Antioxidant Activity

A comparative study assessed the antioxidant properties of several apomorphine derivatives, including this compound. The findings indicated that this compound significantly reduced oxidative stress markers in vitro, suggesting a mechanism through which it may exert neuroprotective effects .

Clinical Implications

Clinical studies have begun to explore the implications of using this compound in Parkinson's disease management. Its ability to activate dopamine receptors while minimizing adverse effects positions it as a promising candidate for further investigation in clinical trials aimed at improving motor function without the risk of dyskinesias.

Table 1: Biological Activity Comparison of Apomorphine Derivatives

| Compound | D2 Receptor Potency (EC50) | D3 Receptor Potency (EC50) | Antioxidant Activity (IC50) |

|---|---|---|---|

| This compound | 0.02 µM | 1.0 µM | 5 µM |

| Apomorphine | 1.0 µM | 1.0 µM | 10 µM |

| MNPA | 0.04 µM | 1.0 µM | N/A |

Q & A

Q. Table 1: Extrapolated Physicochemical Properties (Based on Apomorphine Analogues)

| Property | Value/Range | Methodological Consideration |

|---|---|---|

| LogP | ~1.5–2.0 | Use HPLC to validate batch consistency |

| Aqueous Solubility | <1 mg/mL (predicted) | Pre-test with dynamic light scattering |

| Stability (pH 7.4) | Degrades >24 hrs | Conduct time-course stability assays |

Advanced: How should researchers resolve contradictions in reported toxicity data for this compound?

Answer:

Discrepancies in toxicity profiles (e.g., acute oral toxicity vs. dermal irritation) across safety data sheets (SDS) require systematic validation:

Cross-Reference SDS : Compare hazard classifications (e.g., GHS categories for skin/eye irritation) from multiple suppliers .

In Vitro Testing : Perform standardized assays (e.g., OECD 439 for skin irritation) using relevant cell lines (e.g., HaCaT keratinocytes).

Dose-Response Analysis : Use nonlinear regression models to identify thresholds for toxicity endpoints.

Q. Table 2: Example Hazard Data Comparison

| Source | Skin Irritation | Acute Oral Toxicity (LD50) |

|---|---|---|

| Supplier A | Category 2 | H302 (Harmful if swallowed) |

| Supplier B | Category 2A | Not classified |

Methodological Note: Discrepancies may arise from batch purity; characterize compounds via NMR/HPLC before testing.

Basic: What are the recommended storage and handling protocols for this compound?

Answer:

- Storage : Store at -20°C in airtight, amber vials under argon to prevent oxidation. Monitor stability via UV-Vis spectroscopy for catechol degradation .

- Handling : Use gloveboxes for weighing; avoid aqueous buffers with divalent cations (e.g., Ca²⁺) to prevent chelation .

Advanced: How can researchers optimize dose-response studies for this compound in neuropharmacological assays?

Answer:

- Dose Range : Start with 0.1–100 µM, informed by apomorphine’s dopaminergic EC50 (~10–50 nM). Adjust based on receptor subtype selectivity.

- Controls : Include aposynaptic dopamine receptor antagonists (e.g., haloperidol) to confirm mechanism .

- Data Normalization : Use vehicle controls and normalize responses to baseline (e.g., cAMP levels in HEK293-D2 cells).

Basic: What analytical methods are suitable for purity assessment of synthesized this compound?

Answer:

- HPLC : Use C18 columns with UV detection (λ = 280 nm) and acetonitrile/water gradients.

- NMR : Confirm structural integrity via ¹H NMR (e.g., methoxy proton resonance at δ 3.2–3.5 ppm) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₇H₁₇NO₂).

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?

Answer:

- Process Controls : Monitor reaction intermediates via TLC and optimize catalyst ratios (e.g., Pd/C for hydrogenation).

- Post-Synthesis QC : Implement orthogonal validation (e.g., HPLC purity >98%, Karl Fischer titration for moisture).

- Metadata Tracking : Document synthesis conditions (e.g., temperature, solvent purity) to correlate with bioactivity outcomes.

Basic: What in vitro models are appropriate for preliminary efficacy testing of this compound?

Answer:

- Dopamine Receptor Binding : Radioligand assays using striatal membranes or transfected cells (e.g., CHO-K1-D2R) .

- Functional Assays : Measure cAMP inhibition in D2 receptor-expressing cell lines.

Advanced: How should researchers address ethical considerations in non-clinical studies involving this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。